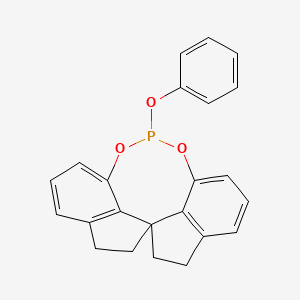
(R)-ShiP
Overview
Description
(R)-ShiP is a useful research compound. Its molecular formula is C23H19O3P and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10718146 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug-Side Effect Association Identification
Recent advancements in computational approaches, such as the novel predictor of drug-side effect associations proposed by Ding, Tang, and Guo (2019), are significant in the realm of medicine research and drug discovery. Their approach, using Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) and Kronecker Regularized Least Squares (Kronecker RLS), shows superior performance in identifying drug-side effect associations, which is crucial in the development of safe and effective drugs (Ding, Tang, & Guo, 2019).
Enhancing R&D Productivity
Ringel et al. (2013) emphasize the importance of scientific acumen and sound judgment, particularly in early termination of less viable drug candidates, to increase the likelihood of success in drug research and development (R&D). Their analysis suggests that strategic decision-making, rather than merely the size of R&D efforts, is key to productive drug research (Ringel, Tollman, Hersch, & Schulze, 2013).
Reverse Pharmacology in Ayurvedic Drug Studies
The application of reverse pharmacology (RP) in Ayurvedic medicine for arthritis, as discussed by Raut, Tillu, and Vaidya (2016), exemplifies a novel drug discovery and development approach. This trans-disciplinary path from bedside observations to bench-side experiments highlights the integration of traditional wisdom with modern scientific methods, potentially enriching modern medicine (Raut, Tillu, & Vaidya, 2016).
Pharmacokinetics and Metabolism in Drug Development
Lin and Lu (1997) describe the vital role of pharmacokinetics and metabolism in the drug discovery and development process. Understanding these aspects is essential for the successful development of novel therapeutic agents (Lin & Lu, 1997).
AI and Real-World Data in Drug Development
Chen et al. (2020) highlight the growing use of artificial intelligence (AI), particularly machine learning (ML) and deep learning (DL), in analyzing real-world data (RWD) for various stages of drug development. These advancements offer new strategies for addressing the complex challenges of drug discovery and development (Chen, Liu, Hogan, Shenkman, & Bian, 2020).
Properties
IUPAC Name |
12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANYVSBBJFGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656233-53-3 | |
| Record name | (R)-ShiP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (R)-ShiP?
A1: this compound is characterized by the following:
Q2: How is this compound synthesized?
A: this compound is prepared through a two-step synthesis starting from enantiomerically pure 1,1′-spirobiindane-7,7′-diol. The diol is first reacted with phosphorus trichloride, followed by treatment with lithium phenolate. []
Q3: Why is this compound considered moisture sensitive, and how should it be handled?
A: this compound contains a phosphorus atom bonded to oxygen, making it susceptible to hydrolysis upon exposure to moisture. To prevent degradation, researchers should handle it under inert conditions, such as using a dry nitrogen or argon atmosphere. []
Q4: What are the main applications of this compound in catalysis?
A: this compound acts as a chiral ligand for rhodium catalysts, enabling enantioselective additions of arylboronic acids to various substrates. [] Key applications include:
- Synthesis of chiral amines: this compound facilitates the asymmetric addition of arylboronic acids to N-tosylarylimines, leading to the formation of chiral amines. []
- Preparation of chiral alcohols: This chiral ligand promotes the enantioselective addition of arylboronic acids to aldehydes, providing access to chiral alcohols. []
- Synthesis of chiral α-hydroxy esters: this compound enables the asymmetric addition of arylboronic acids to α-ketoesters, affording valuable chiral α-hydroxy esters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)



![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)








